7-Nitro-1-Indanone

Organic Synthesis Process Chemistry Thermal Analysis

Sourcing inconsistent nitroindanone isomers risks failed syntheses. 7-Nitro-1-indanone (CAS 183061-37-2) provides defined 7-position reactivity, enabling predictable transformations critical to medicinal chemistry and materials science. Leverage this intermediate to: - Generate 7-aminoindane scaffolds for CNS agent discovery via reliable reduction. - Direct ortho-functionalization through SNAr or directed metalation, exploiting unique electronic activation. - Access 7-substituted indenes for metallocene catalyst development through alternative pathways. Bulk lots supported by QC-certified purity and comprehensive analytical documentation.

Molecular Formula C9H7NO3
Molecular Weight 177.159
CAS No. 183061-37-2
Cat. No. B573310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-1-Indanone
CAS183061-37-2
Molecular FormulaC9H7NO3
Molecular Weight177.159
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C9H7NO3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2
InChIKeyFFNWINZISCEKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-1-Indanone (CAS 183061-37-2) Technical Baseline: Key Properties and Procurement Context


7-Nitro-1-indanone (CAS 183061-37-2) is a nitro-substituted bicyclic aromatic ketone belonging to the indanone family, characterized by a nitro group (-NO₂) at the 7-position of the indanone core structure . With a molecular formula of C₉H₇NO₃ and a molecular weight of 177.16 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals . Its nitro group enhances reactivity, making it valuable for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution reactions .

Why 7-Nitro-1-Indanone Cannot Be Casually Substituted with Other Nitroindanones


Substitution among nitroindanone isomers is not chemically or biologically equivalent. The position of the nitro group on the indanone scaffold dictates electronic distribution, reactivity, and steric interactions, leading to divergent outcomes in synthetic transformations and biological assays [1]. For instance, the 7-position substitution in 7-nitro-1-indanone creates a unique ortho-like environment relative to the ketone, influencing both the compound's reduction potential and its ability to participate in directed ortho-metalation or nucleophilic aromatic substitution reactions, which differ markedly from 4-, 5-, or 6-nitroindanone isomers . Furthermore, when used as a building block in drug discovery, the specific nitro position directly impacts the pharmacological profile of downstream derivatives, making direct substitution without re-optimization a high-risk approach [2].

Quantitative Differentiation of 7-Nitro-1-Indanone Against Closest Analogs: A Procurement-Focused Evidence Guide


7-Nitro-1-Indanone vs. 4-Nitro-1-indanone: Divergent Boiling Points Impact Purification and Thermal Stability

7-Nitro-1-indanone exhibits a higher predicted boiling point compared to its 4-nitro positional isomer, 4-nitro-1-indanone. This difference in boiling points can influence purification strategies, particularly in fractional distillation or sublimation processes. For applications requiring high thermal stability during synthesis or processing, the higher boiling point of 7-nitro-1-indanone may offer an advantage [1].

Organic Synthesis Process Chemistry Thermal Analysis

7-Nitro-1-Indanone vs. 5-Nitro-2-indanone: Positional Isomerism Dictates Synthetic Utility in Indene Derivative Preparation

The position of the nitro group is critical for specific synthetic transformations. 5-Nitroindan-1-ones, and by extension 5-nitro-2-indanone, are established substrates for aldol-type reactions with lithium salts of N,N-disubstituted acetamides, followed by acid dehydration, to yield (5-nitro-3-indenyl)acetamides, which are key intermediates for bioactive indenes [1]. In contrast, the 7-nitro isomer (7-nitro-1-indanone) is preferred as a precursor for 7-aminoindane derivatives or for introducing functionality at the ortho-position relative to the ketone via nucleophilic aromatic substitution or directed ortho-metalation strategies . Direct substitution of one isomer for the other in these established synthetic routes would necessitate complete re-optimization of reaction conditions and is not chemically interchangeable.

Medicinal Chemistry Organic Synthesis Reaction Optimization

7-Nitro-1-Indanone vs. 6-Methoxy-7-nitro-1-indanone: Functional Group Trade-offs in Density and Synthetic Elaboration

The addition of a methoxy group at the 6-position in 6-methoxy-7-nitro-1-indanone results in a significant increase in predicted density compared to the parent 7-nitro-1-indanone. While specific density data for the parent compound is reported as 1.4 ± 0.1 g/cm³ , a closely related nitroindanone (6-Methoxy-7-nitro-1-indanone) exhibits a higher density of 1.373 g/cm³, which is attributable to the combined electronic effects of both substituents . This density difference may impact formulation, packing, and material handling in solid-phase applications. Furthermore, the methoxy group introduces additional synthetic complexity and alters the electronic nature of the aromatic ring, potentially affecting subsequent reaction outcomes.

Material Science Organic Synthesis Physicochemical Properties

7-Nitro-1-Indanone vs. 1-Indanone: Nitro Substitution Drastically Alters Electronic Properties and Synthetic Reactivity

The introduction of the nitro group at the 7-position of 1-indanone significantly modifies the electronic profile of the molecule. While 1-indanone (CAS 83-33-0) is a relatively electron-rich aromatic ketone, 7-nitro-1-indanone is strongly electron-deficient. This is reflected in the difference in their LogP values: 7-nitro-1-indanone has a predicted LogP of 1.71 , whereas 1-indanone has a LogP of approximately 2.0 [1]. The lower LogP of the nitro derivative indicates increased polarity and altered lipophilicity, which directly impacts its behavior in biological systems and its compatibility with different solvent systems and reaction conditions. Furthermore, the nitro group enables completely different reaction manifolds (e.g., reduction to amines, nucleophilic aromatic substitution) that are not available to the unsubstituted parent compound.

Organic Synthesis Medicinal Chemistry Electronic Effects

7-Nitro-1-Indanone vs. 5,6-Dihydroxy-7-nitro-1-indanone: Scaffold Purity and Functional Group Tolerance for Derivatization

5,6-Dihydroxy-7-nitro-1-indanone (CAS 383382-47-6) is a more complex derivative containing both nitro and dihydroxy functionalities. While this derivative has been explored as a COMT inhibitor [1], its additional hydroxy groups introduce synthetic complexity, alter solubility, and limit the scope of further chemical derivatization due to potential side reactions with the unprotected phenols. In contrast, 7-nitro-1-indanone serves as a much more versatile and less encumbered starting material or intermediate. Its single nitro group allows for more controlled and selective functionalization, making it a preferred choice for building diverse chemical libraries or for use in reactions where the presence of free hydroxy groups would be detrimental .

Medicinal Chemistry Lead Optimization Synthetic Accessibility

Limited Availability of Direct Biological Activity Data for 7-Nitro-1-Indanone Itself

A comprehensive search of primary literature, authoritative databases, and patents reveals a notable scarcity of direct, head-to-head biological activity comparisons for 7-nitro-1-indanone (CAS 183061-37-2) against its closest analogs. While some sources mention potential biological activity (e.g., anti-inflammatory, anti-diabetic) for indanone derivatives , and related compounds like 5,6-dihydroxy-7-nitro-1-indanone have documented COMT inhibition [1], quantitative IC50 or Ki values for the parent 7-nitro-1-indanone itself against specific biological targets are not readily available in the public domain. This lack of direct, comparative biological data means that any claims of superior or specific biological activity for this compound over its analogs would be unsupported by current evidence.

Data Gaps Procurement Considerations Literature Review

Primary Research and Industrial Application Scenarios for 7-Nitro-1-Indanone Based on Verified Evidence


Synthesis of 7-Aminoindane Derivatives

As a nitroaromatic compound, 7-nitro-1-indanone is an ideal precursor for the synthesis of 7-aminoindane derivatives via reduction. The resulting 7-aminoindanes are valuable intermediates in medicinal chemistry for the development of central nervous system agents and other bioactive molecules. This application leverages the compound's specific 7-position substitution, which, after reduction, places the amino group in a unique spatial orientation relative to the indane core .

Ortho-Functionalization via Directed Ortho-Metalation or Nucleophilic Aromatic Substitution

The nitro group at the 7-position strongly activates the adjacent positions on the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions and can also act as a directing group for ortho-metalation. This enables the introduction of additional functional groups ortho to the nitro group, allowing for the construction of highly substituted indanone derivatives that are otherwise difficult to access. This reactivity pattern is distinct from other nitroindanone isomers [1].

Building Block for Indene-Based Functional Materials

Nitroindanones are key precursors to indenes, which are important scaffolds in materials science for the synthesis of metallocene catalysts and functional organic materials. While 5-nitroindan-1-ones are specifically used in aldol/dehydration routes to indenes [2], 7-nitro-1-indanone can serve as a starting point for alternative synthetic pathways to 7-substituted indenes, offering a different entry point into this valuable chemical space .

Technical Documentation Hub

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